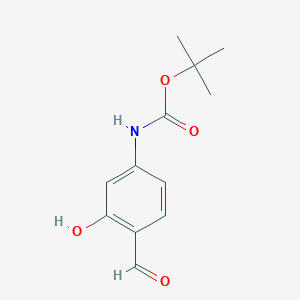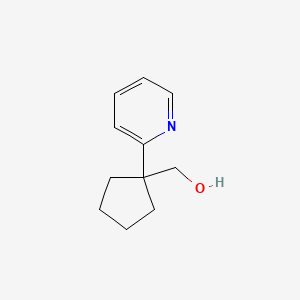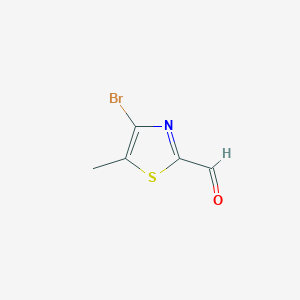
3-Bromo-4'-iso-propylbiphenyl
Overview
Description
3-Bromo-4’-iso-propylbiphenyl is an organic compound with the molecular formula C15H15Br. It is a derivative of biphenyl, where a bromine atom is substituted at the 3rd position and an isopropyl group at the 4th position of the biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-iso-propylbiphenyl typically involves the bromination of 4’-iso-propylbiphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the biphenyl ring. The reaction is usually carried out in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process .
Industrial Production Methods: On an industrial scale, the production of 3-Bromo-4’-iso-propylbiphenyl can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of automated systems and reactors ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4’-iso-propylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed in the presence of a suitable solvent like tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Coupling Reactions: Biphenyl derivatives with various substituents are formed.
Scientific Research Applications
3-Bromo-4’-iso-propylbiphenyl has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceutical Research: The compound is explored for its potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-iso-propylbiphenyl in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates various substitution and coupling reactions. The molecular targets and pathways depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
- 3-Bromo-4’-methylbiphenyl
- 3-Bromo-4’-ethylbiphenyl
- 3-Bromo-4’-tert-butylbiphenyl
Comparison: 3-Bromo-4’-iso-propylbiphenyl is unique due to the presence of the isopropyl group, which influences its reactivity and physical properties. Compared to its methyl and ethyl counterparts, the isopropyl group provides steric hindrance, affecting the compound’s behavior in reactions .
Properties
IUPAC Name |
1-bromo-3-(4-propan-2-ylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)12-6-8-13(9-7-12)14-4-3-5-15(16)10-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRPSHSATRONTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276634 | |
| Record name | 3-Bromo-4′-(1-methylethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443306-16-8 | |
| Record name | 3-Bromo-4′-(1-methylethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4′-(1-methylethyl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azabicyclo[4.1.0]heptan-5-ol](/img/structure/B7967675.png)












